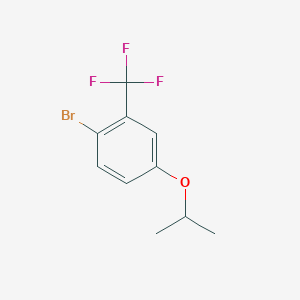

1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene

Description

1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a bromine atom at position 1, an isopropoxy group at position 4, and a trifluoromethyl (-CF₃) group at position 2. Such compounds are critical in organic synthesis, particularly as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and functional diversity .

Properties

IUPAC Name |

1-bromo-4-propan-2-yloxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O/c1-6(2)15-7-3-4-9(11)8(5-7)10(12,13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWASTTIZCDIKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650451 | |

| Record name | 1-Bromo-4-[(propan-2-yl)oxy]-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914635-70-4 | |

| Record name | 1-Bromo-4-[(propan-2-yl)oxy]-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method A: Nitration and Bromination

This method involves the nitration of a precursor followed by bromination:

Step 1: Nitration

- Starting Material: 4-isopropoxy-2-(trifluoromethyl)aniline.

- Reagents: Concentrated sulfuric acid and concentrated nitric acid.

- Conditions: The reaction is conducted at temperatures between 0°C to 100°C.

Step 2: Bromination

- Following nitration, the product is subjected to bromination using bromine in a suitable solvent (e.g., acetic acid).

- Conditions: The reaction temperature is maintained between -15°C to 100°C.

Method B: Direct Bromination

This method focuses on the direct bromination of an appropriate aromatic ether:

Step 1: Ether Preparation

- Starting Material: 4-isopropoxy-2-fluorobenzene.

Step 2: Bromination

- Reagents: Bromine or N-bromosuccinimide (NBS).

- Conditions: The reaction can be performed in a solvent such as dichloromethane at room temperature.

Summary of Preparation Methods

| Method | Step | Reaction Type | Conditions | Yield |

|---|---|---|---|---|

| A | 1 | Nitration | 0°C to 100°C | High |

| A | 2 | Bromination | -15°C to 100°C | Moderate |

| B | 1 | Ether Synthesis | Room Temperature | High |

| B | 2 | Direct Bromination | Room Temperature | High |

Recent studies have focused on optimizing these synthesis routes to enhance yield and reduce costs. For instance, one study highlighted the use of less toxic solvents and milder conditions that improved overall efficiency while maintaining high purity levels of the final product.

Key Findings:

The use of acetic acid as a solvent during bromination has shown to improve yields compared to traditional solvents.

The introduction of catalysts in the nitration step has been reported to increase reaction rates significantly, thus reducing overall synthesis time.

The preparation of 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene can be effectively achieved through various methods, each with its advantages and challenges. Method A, involving nitration followed by bromination, is particularly notable for its high yield potential when optimized properly. Method B offers a more straightforward approach through direct bromination but may require careful control of reaction conditions to achieve desired outcomes.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions produce biaryl compounds .

Scientific Research Applications

1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of new materials with unique properties, such as polymers and liquid crystals.

Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those with fluorinated aromatic rings.

Mechanism of Action

The mechanism of action of 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form biaryl products .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric effects of substituents significantly influence reactivity:

- 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (CAS 892845-59-9) : The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, enhancing the electrophilicity of the bromine at position 1. This makes it reactive in nucleophilic aromatic substitution (NAS) or cross-coupling reactions (e.g., Suzuki-Miyaura). The chloro group at position 2 further increases stability toward unintended side reactions .

- 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene (CAS 2090805-17-5) : The trifluoromethyl group at position 2 and methoxy (-OCH₃) at position 4 create competing electronic effects: -CF₃ is meta-directing and deactivating, while -OCH₃ is ortho/para-directing and activating. This combination may lead to regioselective challenges in further functionalization .

Key Insight : The target compound’s isopropoxy group (-OCH(CH₃)₂) is bulkier than methoxy or trifluoromethoxy, which may reduce solubility in polar solvents but improve stability in hydrophobic environments .

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |

|---|---|---|---|---|

| 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene* | C₁₀H₁₀BrF₃O | 283.1 (estimated) | Br (1), -OCH(CH₃)₂ (4), -CF₃ (2) | N/A |

| 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | C₇H₃BrClF₃O | 275.45 | Br (1), Cl (2), -OCF₃ (4) | 892845-59-9 |

| 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | C₈H₆BrF₃O | 255.0 | Br (1), -CH₃ (2), -OCF₃ (4) | 261951-96-6 |

| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | C₇H₃BrF₄O | 273.0 | Br (4), F (2), -OCF₃ (1) | 105529-58-6 |

*Note: Data for the target compound is inferred from structural analogs.

- Solubility: Compounds with polar substituents (e.g., -NO₂ in ) exhibit higher solubility in polar solvents like acetonitrile. The isopropoxy group in the target compound likely reduces polarity, favoring solubility in less polar solvents .

- Stability : Brominated derivatives with electron-withdrawing groups (e.g., -CF₃, -OCF₃) are generally stable under acidic conditions but may degrade under strong bases or UV light .

Biological Activity

1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene, also known by its CAS number 914635-70-4, is an aromatic compound characterized by a bromine atom, an isopropoxy group, and a trifluoromethyl group attached to a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.

- Molecular Formula : C10H10BrF3O

- Molecular Weight : 283.09 g/mol

- IUPAC Name : this compound

- Structure :

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its interaction with biological systems. The compound's unique structure allows it to engage with different molecular targets, potentially influencing various biochemical pathways.

The proposed mechanism of action for this compound involves:

- Interaction with specific enzymes or receptors.

- Modulation of signaling pathways relevant to disease processes.

- Potential inhibition of tumor growth based on structural similarities with known anticancer agents.

Anticancer Activity

Recent studies have indicated that halogenated aromatic compounds can exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. The trifluoromethyl group is believed to enhance lipophilicity, facilitating cellular uptake and increasing bioactivity.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In rodent studies, the median lethal dose (LD50) was reported at approximately 2,700 mg/kg when administered orally. Observations included symptoms such as tremors and weight loss, indicating potential neurotoxic effects at higher concentrations .

Genotoxicity

Genotoxicity tests are critical for understanding the potential mutagenic effects of chemical compounds. Preliminary studies suggest that while some brominated compounds exhibit genotoxic properties, further investigation is needed to establish a definitive profile for this compound .

Case Studies

| Study | Findings |

|---|---|

| Anticancer Study (2023) | Exhibited significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Toxicology Assessment (2023) | LD50 determined at 2,700 mg/kg; symptoms included tremors and weight loss in test subjects. |

| Genotoxicity Evaluation (2023) | Indications of potential mutagenicity; further studies required for conclusive results. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.